Dimpropyridaz Dimpropyridaz
Brand Name: Vulcanchem
CAS No.: 1403615-77-9
VCID: VC11985961
InChI: InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3
SMILES: CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C
Molecular Formula: C16H23N5O
Molecular Weight: 301.39 g/mol

Dimpropyridaz

CAS No.: 1403615-77-9

Cat. No.: VC11985961

Molecular Formula: C16H23N5O

Molecular Weight: 301.39 g/mol

* For research use only. Not for human or veterinary use.

Dimpropyridaz - 1403615-77-9

Specification

CAS No. 1403615-77-9
Molecular Formula C16H23N5O
Molecular Weight 301.39 g/mol
IUPAC Name N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide
Standard InChI InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3
Standard InChI Key NQPGZXOPMRKAGJ-UHFFFAOYSA-N
SMILES CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C
Canonical SMILES CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C

Introduction

Chemical Identity and Physicochemical Properties

Dimpropyridaz (CAS 1403615-77-9) is characterized by the molecular formula C₁₆H₂₃N₅O and a molecular weight of 301.39 g/mol. Its IUPAC name, N-Ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide, reflects a complex heterocyclic structure combining pyrazole and pyridazine moieties .

Physicochemical Parameters

Key properties include:

  • Boiling Point: 490.2 ± 45.0 °C (predicted)

  • Density: 1.15 ± 0.1 g/cm³ (predicted)

  • pKa: 3.33 ± 0.10 (predicted)

These parameters suggest moderate thermal stability and sufficient lipophilicity for effective plant penetration. The compound's predicted water solubility remains undocumented, though its systemic activity implies some degree of phloem mobility .

Structural Features

The molecule features:

  • A pyrazole ring substituted with methyl groups at positions 1 and 5

  • A pyridazine ring linked via a carboxamide bridge

  • Branched alkyl chains enhancing hydrophobic interactions

This configuration contributes to its target specificity and resistance-breaking potential .

Mechanism of Action: Targeting Chordotonal Organs

Dimpropyridaz operates through a novel mechanism classified under IRAC Group 36, distinct from neurotoxic insecticides.

Primary Mode of Action

As a proinsecticide, dimpropyridaz undergoes metabolic activation within target insects. The active metabolite disrupts chordotonal organ function by:

  • Inhibiting calcium signaling upstream of TRPV channels

  • Reducing intracellular Ca²⁺ concentrations by >50%

  • Blocking mechanosensory signal transduction

This dual action impairs critical behaviors:

  • Feeding inhibition: 62–71% reduction in aphid feeding rates at 50 mg/L

  • Locomotor dysfunction: Complete loss of coordinated movement within 72 hours

Resistance Management Profile

Comparative studies show no cross-resistance with:

  • Afidopyropen (IRAC 9)

  • Pymetrozine (IRAC 9)

  • Flonicamid (IRAC 29)

This makes dimpropyridaz valuable in integrated pest management (IPM) programs facing resistance issues.

Synthesis and Production

The industrial synthesis of dimpropyridaz involves a seven-step process:

StepReactionKey Intermediate
1Hydrazone formation3-methyl-2-butanone → 161
2β-ketoester synthesisEthyl 2-acetyl-3-ethoxyacrylate + 161 → 162
3Cyclization162 → Pyrazole 163
4SaponificationEster → Carboxylic acid 164
5Acid chloride formation164 → 165
6Amidation165 + N-ethyl-4-pyridazin-amine → Dimpropyridaz

Optimized conditions yield >85% purity, with industrial-scale production managed by BASF's partner network .

Biological Efficacy and Pest Control

Target Spectrum

Dimpropyridaz shows exceptional activity against:

  • Aphis gossypii (LC₅₀ 1.914 mg/L at 72 h)

  • Bemisia tabaci (95% mortality at field rates)

  • Myzus persicae (EC₉₀ < 5 ppm)

Sublethal Effects

Sublethal concentrations (LC₁₀–LC₃₀) induce:

  • Reproductive suppression:

    • Fecundity reduction: 52–68%

    • Relative fitness: 0.32–0.48

  • Transgenerational impacts:

    • Net reproductive rate (R₀): ↓40–60%

    • Generation time (T): ↓25%

Molecular Interactions

Gene expression analyses in A. gossypii reveal:

  • Upregulation: Juvenile hormone epoxide hydrolase (+300%), ultraspiracle protein (+220%)

  • Downregulation: Ecdysone receptor (-45%), insulin receptor substrate (-60%)

These changes correlate with disrupted molting and reproductive cycles.

Environmental and Regulatory Profile

Ecotoxicology

Dimpropyridaz exhibits favorable selectivity:

  • Non-target organisms:

    • Apis mellifera (LD₅₀ > 100 μg/bee)

    • Coccinella septempunctata (NOEC 50 g/ha)

  • Soil half-life: 14–21 days (aerobic conditions)

Global Registration Status

RegionStatus (2025)Key Crops
EUUnder reviewVegetables, ornamentals
USAApprovedCotton, citrus
AsiaPhase III trialsRice, tropical fruits
CompanyLocationContact
Zhengzhou TRIZ PharmaceuticalChinatriz-4@trizpharma.cn
Shanghai Titan ScientificChinachenyj@titansci.com
BASF SEGermanycrop-protection@basf.com

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